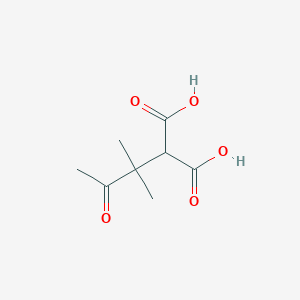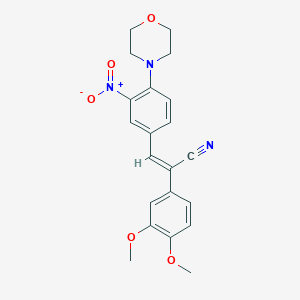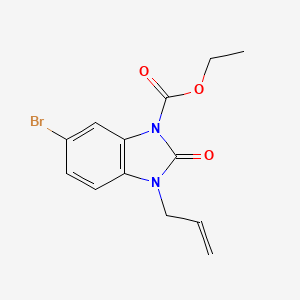![molecular formula C6H8N2O B3019935 1,2-Diazaspiro[2.5]oct-1-en-6-one CAS No. 1620483-18-2](/img/structure/B3019935.png)
1,2-Diazaspiro[2.5]oct-1-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazaspiro[25]oct-1-en-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a diaza (two nitrogen atoms) and an enone (a carbonyl group adjacent to a double bond) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-en-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diazo compound with an enone precursor can yield the desired spirocyclic structure. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Alcohols or alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Diazaspiro[2.5]oct-1-en-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. Additionally, the enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
1,2-Diazaspiro[2.5]oct-1-en-6-amine: Similar structure but with an amine group instead of a carbonyl group.
1,2-Diazaspiro[2.5]oct-1-en-6-ol: Contains a hydroxyl group instead of a carbonyl group.
6-oxa-1,2-diazaspiro[2.5]oct-1-en-4-amine: Similar spirocyclic structure with different functional groups.
Uniqueness: 1,2-Diazaspiro[2.5]oct-1-en-6-one stands out due to its enone moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific chemical transformations and interactions .
Propriétés
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-6(4-2-5)7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYRKVWLYYKURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B3019856.png)

![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)
![6-Chloro-[2,2'-bipyridine]-5-carbonitrile](/img/structure/B3019863.png)


![N-allylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3019870.png)


![1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3019874.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide](/img/structure/B3019875.png)
